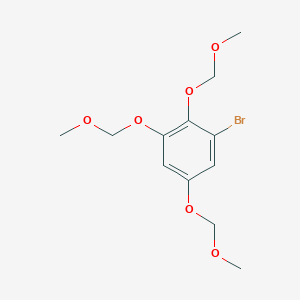

1-Bromo-2,3,5-tris(methoxymethoxy)benzene

CAS No.:

Cat. No.: VC20431432

Molecular Formula: C12H17BrO6

Molecular Weight: 337.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17BrO6 |

|---|---|

| Molecular Weight | 337.16 g/mol |

| IUPAC Name | 1-bromo-2,3,5-tris(methoxymethoxy)benzene |

| Standard InChI | InChI=1S/C12H17BrO6/c1-14-6-17-9-4-10(13)12(19-8-16-3)11(5-9)18-7-15-2/h4-5H,6-8H2,1-3H3 |

| Standard InChI Key | IWJNEQFPKIEVID-UHFFFAOYSA-N |

| Canonical SMILES | COCOC1=CC(=C(C(=C1)Br)OCOC)OCOC |

Introduction

Structural Characteristics and Nomenclature

1-Bromo-2,3,5-tris(methoxymethoxy)benzene features a benzene ring substituted with one bromine atom and three methoxymethoxy (-OCH2OCH3) groups at positions 1, 2, 3, and 5 respectively. The methoxymethoxy groups act as protective moieties for hydroxyl groups in synthetic intermediates, while the bromine atom provides a site for subsequent nucleophilic substitution or metal-coupling reactions .

The IUPAC name derives from the parent benzene structure with substituents prioritized according to Cahn-Ingold-Prelog rules. Key structural parameters include:

Synthetic Pathways and Reaction Chemistry

Protection-Directed Synthesis

A plausible synthesis route involves sequential protection of hydroxyl groups followed by bromination:

-

Triprotection: React 2,3,5-trihydroxybenzaldehyde with methoxymethyl chloride under basic conditions to install three methoxymethoxy groups.

-

Bromination: Treat the protected intermediate with N-bromosuccinimide (NBS) in tetrachloromethane, analogous to 1,3,5-tris(bromomethyl)benzene synthesis .

Key reaction parameters:

-

Catalyst: Radical initiators (e.g., benzoyl peroxide) for NBS-mediated bromination

-

Yield: Estimated 60–75% based on similar protection-bromination sequences

Reactivity Profile

The bromine atom exhibits typical aryl bromide behavior:

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, K2CO3 | Biaryl derivatives |

| Nucleophilic Aromatic Substitution | CuCN, DMF | Cyano-substituted aromatic |

| Grignard Addition | Mg, THF | Alkyl/aryl extended systems |

Methoxymethoxy groups remain stable under these conditions but can be cleaved using acidic hydrolysis (HCl/THF) to regenerate phenolic hydroxyl groups .

Spectroscopic Characterization

Predicted spectral features based on analogous compounds:

1H NMR (CDCl3):

-

δ 3.35–3.45 ppm (singlet, 9H, OCH3)

-

δ 4.65–4.80 ppm (multiplet, 6H, OCH2O)

-

δ 6.85–7.25 ppm (multiplet, 2H, aromatic protons)

13C NMR:

-

56.1 ppm (OCH3)

-

94.8 ppm (OCH2O)

-

115–135 ppm (aromatic carbons)

-

152–155 ppm (oxygenated aromatic carbons)

Mass spectrometry would show a molecular ion cluster at m/z 372/374 (1:1 Br isotope pattern) with fragmentation peaks corresponding to successive loss of methoxymethoxy groups .

Applications in Materials Science

Polymer Crosslinking

The compound serves as a trifunctional crosslinker in:

-

Epoxy resin formulations (enhanced thermal stability)

-

Proton-exchange membranes (PEMs) through covalent bonding with polybenzimidazole

Dendrimer Synthesis

Three-directional growth of dendritic structures occurs via iterative coupling at the bromine site and deprotection of methoxymethoxy groups. This enables precise control over branch generation in:

-

Drug delivery carriers

-

Catalytic frameworks

| Hazard Parameter | Precautionary Measure |

|---|---|

| Skin/eye irritation | PPE: Nitrile gloves, goggles |

| Thermal decomposition | Avoid temperatures >250°C |

| Environmental persistence | Secure waste containment |

Storage requires amber glass containers under nitrogen atmosphere at 2–8°C to prevent demethylation or bromide liberation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume